Lipsovir
Description
Structure
2D Structure
Properties
CAS No. |
439279-66-0 |
|---|---|
Molecular Formula |
C29H41N5O8 |
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one;(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5.C8H11N5O3/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19;9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3;3,14H,1-2,4H2,(H3,9,11,12,15)/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI Key |
MDCGTBRYRLWFJI-WDCKKOMHSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O.C1=NC2=C(N1COCCO)NC(=NC2=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acyclovir mixture with hydrocortisone; ME 609; ME-609; ME609; Lipsovir; Xerese; |
Origin of Product |
United States |
Elucidation of Molecular Mechanisms of Action and Interfacial Pharmacodynamics
Molecular Pharmacology of the Acyclovir (B1169) Component
Acyclovir, a synthetic purine (B94841) nucleoside analogue derived from guanine (B1146940), functions as a potent antiviral agent primarily against herpes simplex virus (HSV) types 1 and 2, and varicella zoster virus (VZV) nih.govpatsnap.comnih.govoup.com. Its selective antiviral activity is attributed to its unique activation pathway within virus-infected cells nih.govpatsnap.compatsnap.com.
Competitive Inhibition of Viral DNA Polymerase and Subsequent DNA Chain Termination
Acyclovir triphosphate exerts its antiviral effects through a dual mechanism involving competitive inhibition and DNA chain termination . As an analogue of deoxyguanosine triphosphate (dGTP), a natural substrate for DNA synthesis, Acyclovir triphosphate competes with dGTP for binding to the viral DNA polymerase patsnap.compatsnap.commims.com.
Crucially, Acyclovir triphosphate has a significantly higher affinity for viral DNA polymerase (e.g., HSV-1 and HSV-2 DNA polymerases) compared to host cellular DNA polymerases nih.govpatsnap.comnih.govpatsnap.com. When Acyclovir monophosphate is incorporated into the growing viral DNA strand by the viral DNA polymerase, it lacks a 3'-hydroxyl group patsnap.compatsnap.com. This absence is critical because the 3'-hydroxyl group is essential for the addition of subsequent nucleotides, leading to premature termination of the viral DNA chain elongation patsnap.compatsnap.comnih.gov. Furthermore, the viral DNA polymerase binds strongly to the Acyclovir-terminated template, thereby inactivating the enzyme and preventing further DNA synthesis nih.govnih.gov.
Impact on Herpes Simplex Virus Replication Kinetics and Viral Proliferation
The molecular actions of Acyclovir triphosphate, specifically the inhibition of viral DNA polymerase and subsequent DNA chain termination, directly impede the replication kinetics of Herpes Simplex Virus nih.govpatsnap.compatsnap.com. By halting viral DNA synthesis, Acyclovir effectively stops the replication of the viral genome, which is crucial for viral proliferation patsnap.com.
Table 2: Impact of Acyclovir on HSV Replication Parameters
| Parameter | Effect of Acyclovir | Reference |
| Viral DNA Synthesis | Inhibited / Halted | patsnap.compatsnap.comnih.gov |
| Viral Genome Numbers | Reduced | pnas.org |
| Viral Shedding Episode Duration | Decreased | researchgate.net |
| Peak Viral Shedding Values | Lowered | researchgate.net |
| Viral Protein Synthesis | Markedly Affected (reduced late proteins) | nih.gov |
Molecular Pharmacology of the Hydrocortisone (B1673445) Component
Hydrocortisone, also known as cortisol, is an endogenous glucocorticoid corticosteroid that exerts its effects by binding to the glucocorticoid receptor (GR) nih.govnih.gov. Its primary functions include suppressing the immune system and aiding in metabolism nih.govfishersci.ca.
Glucocorticoid Receptor Agonism and Downstream Gene Expression Modulation
Hydrocortisone acts as an agonist for the glucocorticoid receptor (GR), which is an intracellular receptor protein widely expressed across almost all human tissues nih.govnih.govresearchgate.net. Upon binding of hydrocortisone (the ligand) to the GR, the receptor is released from sequestration by cytoplasmic heat shock proteins and subsequently translocates into the nucleus frontiersin.orgpnas.org.
Within the nucleus, the ligand-activated GR complex modulates gene expression through several mechanisms nih.govfrontiersin.orgpnas.org. The primary genomic mechanisms include:
Transactivation : The GR homodimer binds to specific palindromic DNA sequences known as glucocorticoid response elements (GREs) in the regulatory regions of target genes, thereby promoting the transcription of anti-inflammatory genes nih.govfrontiersin.orgpnas.org.
Transrepression : The GR can also modulate gene expression independently of direct DNA binding to GREs by interacting as a monomer with other transcription factors, such as AP-1 and NF-κB nih.govfrontiersin.orgpnas.orgnih.gov. This interaction can inhibit the transcriptional activity of pro-inflammatory genes regulated by these factors frontiersin.orgnih.gov.
These genomic actions result in dramatic changes in gene expression programs, leading to both anti-inflammatory and immunosuppressive effects frontiersin.orgnih.govoncoscience.us.
Attenuation of Pro-inflammatory Cascade Pathways and Cellular Responses
Hydrocortisone's anti-inflammatory activity is primarily mediated through its interaction with the glucocorticoid receptor, leading to the attenuation of pro-inflammatory cascade pathways and cellular responses nih.govmims.comresearchgate.net. It induces phospholipase A2 inhibitory proteins, known as lipocortins nih.govmims.com. Lipocortins sequentially inhibit the release of arachidonic acid from membrane phospholipids, thereby suppressing the formation, release, and activity of endogenous inflammatory mediators such as kinins, histamine, liposomal enzymes, and prostaglandins (B1171923) nih.govmims.com.
Hydrocortisone also exerts its anti-inflammatory effects by negatively regulating the transcription of pro-inflammatory genes nih.govresearchgate.net. This includes genes encoding cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor (TNF) nih.govresearchgate.net. Furthermore, it can inhibit the activation of signaling pathways like NF-κB and p38-MAPK, which play critical roles in inducing the expression of pro-inflammatory cytokines nih.govnih.gov. Chronic exposure to hydrocortisone has been shown to reduce the activation of these pathways, leading to a dose-dependent reduction in NLRP3 production and inflammasome assembly, which subsequently diminishes the activation of caspase-1 and the release of IL-1β nih.gov.
Table 3: Anti-inflammatory Mechanisms of Hydrocortisone
| Mechanism | Molecular Target / Pathway | Effect | Reference |
| Enzyme Inhibition | Phospholipase A2 (via Lipocortins) | Inhibits arachidonic acid release, suppressing inflammatory mediators (e.g., prostaglandins, leukotrienes) | nih.govmims.com |
| Gene Expression Modulation | Pro-inflammatory genes (e.g., IL-1β, IL-6, TNF) | Negative transcriptional regulation (transrepression) | nih.govresearchgate.net |
| Signaling Pathway Modulation | NF-κB, AP-1, p38-MAPK pathways | Inhibition of activation, leading to reduced pro-inflammatory cytokine expression | nih.govfrontiersin.orgnih.gov |
| Inflammasome Modulation | NLRP3 inflammasome, Caspase-1 | Reduces production and activation, diminishing IL-1β release | nih.gov |
Proposed Synergistic and Complementary Molecular Pathways of the Lipsovir Co-formulation
This compound, a co-formulation comprising acyclovir and hydrocortisone, leverages the distinct molecular mechanisms of its active pharmaceutical ingredients to provide a comprehensive therapeutic approach for recurrent herpes labialis (cold sores). The combined action of these compounds targets both viral replication and the host's inflammatory response, leading to enhanced clinical outcomes such as reduced progression to ulcerative lesions and shortened healing times medsinfo.com.audovepress.comhres.cahres.camdpi.com.
Molecular Mechanism of Acyclovir: Acyclovir, a synthetic purine nucleoside analogue, exhibits potent inhibitory activity against herpes simplex viruses (HSV-1 and HSV-2) hres.caxerese.com. Its antiviral selectivity is attributed to its high affinity for the viral enzyme thymidine (B127349) kinase (TK), which is encoded by the herpes simplex virus dovepress.comhres.cafishersci.ca. Upon entering herpes-infected cells, acyclovir is initially phosphorylated by this virus-specific thymidine kinase to form acyclovir monophosphate medsinfo.com.audovepress.comhres.cahres.caxerese.comfishersci.caguidetopharmacology.orgdrugbank.com. Subsequently, host cellular enzymes convert acyclovir monophosphate into its active triphosphate form, acyclovir triphosphate (ACV-TP) hres.cahres.caxerese.comfishersci.caguidetopharmacology.orgdrugbank.com.
ACV-TP exerts its antiviral effect through multiple molecular pathways:
Competitive Inhibition of Viral DNA Polymerase: ACV-TP competes with deoxyguanosine triphosphate (dGTP), a natural substrate, for binding to the viral DNA polymerase enzyme hres.cahres.caxerese.comfishersci.caguidetopharmacology.orgdrugbank.com.
Chain Termination: Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group in acyclovir triphosphate prevents further elongation of the DNA strand, thereby terminating viral DNA synthesis hres.cahres.caxerese.comguidetopharmacology.orgdrugbank.com.
Inactivation of Viral DNA Polymerase: The binding of ACV-TP to the viral DNA polymerase can also lead to its irreversible inactivation hres.caxerese.com.
This multi-pronged inhibition of viral DNA replication is highly selective for virally infected cells due to acyclovir's low affinity for cellular thymidine kinase and its preferential interaction with viral DNA polymerase, ensuring minimal toxicity to host cells dovepress.comhres.camdpi.comfishersci.caguidetopharmacology.org.
Molecular Mechanism of Hydrocortisone: Hydrocortisone is a glucocorticoid, a class of steroid hormones known for their potent anti-inflammatory and immunomodulatory properties medsinfo.com.auhres.cahres.caxerese.comdrugbank.combioscientifica.com. Its molecular actions are primarily mediated through binding to intracellular glucocorticoid receptors (GRs) drugbank.combioscientifica.com. Upon ligand binding, the activated GR complex translocates to the nucleus, where it modulates gene expression by either directly binding to glucocorticoid response elements (GREs) in the promoter regions of target genes or by interacting with other transcription factors drugbank.combioscientifica.com.
Key anti-inflammatory molecular pathways influenced by hydrocortisone include:
Inhibition of Pro-inflammatory Transcription Factors: Hydrocortisone inhibits the activity of crucial pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) drugbank.combioscientifica.com. NF-κB, in particular, plays a significant role in the early cellular response to pathogens and promotes inflammation by regulating the transcription of numerous pro-inflammatory genes bioscientifica.com. By interfering with these pathways, hydrocortisone reduces the expression of inflammatory cytokines, chemokines, and adhesion molecules drugbank.combioscientifica.com.
Promotion of Anti-inflammatory Genes: Glucocorticoids can upregulate the expression of anti-inflammatory genes, such as those encoding interleukin-10 (IL-10), which helps to resolve inflammation drugbank.com.
Inhibition of Phospholipase A2: Hydrocortisone inhibits phospholipase A2, an enzyme critical for the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to various pro-inflammatory mediators, including prostaglandins and leukotrienes drugbank.com. By inhibiting this enzyme, hydrocortisone reduces the synthesis of these inflammatory compounds.
Impact on Immune Cells: Glucocorticoids can inhibit neutrophil apoptosis and demargination, and they can modulate the migration of leukocytes to sites of inflammation drugbank.com.
Proposed Synergistic and Complementary Molecular Pathways of the this compound Co-formulation: The co-formulation of acyclovir and hydrocortisone in this compound is designed to address the multifaceted pathogenesis of recurrent herpes labialis, which involves both active viral replication and a robust inflammatory response from the host medsinfo.com.auhres.cahres.ca. The synergy arises from their distinct yet complementary molecular targets:
Direct Antiviral Action (Acyclovir): Acyclovir directly targets the herpes simplex virus by inhibiting its DNA replication, thereby reducing the viral load and limiting the spread of the infection dovepress.comhres.caxerese.com. This primary action is crucial for controlling the underlying cause of the cold sore.
Inflammation Mitigation (Hydrocortisone): Concurrently, hydrocortisone acts to mitigate the local inflammatory response that contributes to the clinical signs and symptoms of a cold sore, such as redness, swelling, pain, and blistering medsinfo.com.auhres.cahres.ca. By suppressing the inflammatory cascade at a molecular level, hydrocortisone helps to reduce tissue damage and accelerate the healing process. This includes reducing the expression of pro-inflammatory mediators and modulating immune cell activity drugbank.combioscientifica.com.
The combined effect of reducing viral proliferation and dampening the host's inflammatory reaction leads to a more effective and rapid resolution of cold sore lesions. While acyclovir directly combats the virus, hydrocortisone manages the host's pathological response to the infection, leading to a faster and more complete healing process. Some research suggests that corticosteroids might also induce vasoconstriction, potentially increasing the effective concentration of the antiviral drug in the affected dermal areas, although the direct impact on viral replication by hydrocortisone itself has not been consistently demonstrated in vitro researchgate.net. The primary benefit of the combination is understood to be the dual action on the viral cause and the inflammatory symptoms medsinfo.com.auhres.cahres.ca.
Detailed Research Findings (Illustrative Data): Clinical studies investigating the combined acyclovir and hydrocortisone cream have demonstrated superior efficacy compared to monotherapy with acyclovir or placebo in treating recurrent herpes labialis. These findings highlight the synergistic benefits of targeting both viral replication and inflammation.
Table 1: Comparative Clinical Outcomes in Recurrent Herpes Labialis Treatment
| Treatment Group | Outcome Measure | Result (Illustrative) | Citation |
| Acyclovir/Hydrocortisone Cream | Percentage of non-ulcerative recurrences | Significantly higher | dovepress.com |
| Acyclovir/Hydrocortisone Cream | Reduced lesion loss-of-hard-crust time | Yes | dovepress.com |
| Acyclovir/Hydrocortisone Cream | Reduced lesion healing time | Yes | dovepress.com |
| Acyclovir/Hydrocortisone Cream | Decreased mean maximum lesion area (ulcerative) | 41 mm² | dovepress.com |
| Acyclovir/Hydrocortisone Cream | Decreased cumulative lesion area | 78 mm² | dovepress.com |
| Acyclovir Cream alone | Mean maximum lesion area (ulcerative) | 42 mm² | dovepress.com |
| Acyclovir Cream alone | Cumulative lesion area | 105 mm² | dovepress.com |
| Vehicle/Placebo | Mean maximum lesion area (ulcerative) | 50 mm² | dovepress.com |
| Vehicle/Placebo | Cumulative lesion area | 155 mm² | dovepress.com |
Advanced Chemical Synthesis Methodologies and Pharmaceutical Engineering of Components
Synthetic Chemistry of Acyclovir (B1169) and Related Nucleoside Analogues
Acyclovir, or 9-((2-hydroxyethoxy)methyl)guanine, is an acyclic guanosine (B1672433) analogue that forms the cornerstone of many antiviral therapies. researchgate.net Its synthesis, along with that of its prodrugs and related compounds, has been a subject of extensive research to optimize yield, purity, and bioavailability.
The industrial synthesis of acyclovir is primarily achieved through several strategic pathways, often starting from guanine (B1146940) or its precursors.
Synthesis from Guanine : A common and economical method for synthesizing acyclovir begins with guanine. nih.govvjs.ac.vn This route typically involves an initial acylation step to protect the amino group of the guanine ring, for instance, by reacting it with acetic anhydride (B1165640) to form N,N'-diacetylguanine. nih.gov The protected guanine then undergoes condensation (alkylation) at the N9 position with an appropriate side-chain precursor, such as 2-acetoxyethyl acetoxymethyl ether, in the presence of an acid catalyst like p-toluenesulfonic acid. nih.govvjs.ac.vn The final step is the deprotection (deacetylation) of the intermediate to yield acyclovir. researchgate.net One-pot processes have also been developed to improve efficiency, achieving high yields and regioselectivity. vjs.ac.vn
Synthesis from 5-Aminoimidazole-4-carboxamide (AICA) : An alternative synthetic strategy starts from the imidazole (B134444) precursor, AICA. nih.govresearchgate.net This multi-step process begins with the alkylation of AICA with a suitable side chain, such as 2-(chloromethoxy)ethyl acetate. The resulting product is then condensed with an agent like benzoyl isothiocyanate. The final step involves a cyclodesulfurization and hydrolysis reaction, typically facilitated by a metal salt in an alkaline solution, to form the purine (B94841) ring system and yield acyclovir. nih.gov
While acyclovir itself is an achiral molecule, the synthesis of its chiral prodrugs, such as valacyclovir (B1662844), requires stereochemical control to ensure the desired therapeutic effect and to meet stringent purity standards set by regulatory bodies. asianpubs.orgconnectjournals.com
Valacyclovir, the L-valyl ester of acyclovir, possesses a chiral center in its valine moiety. The synthesis must be enantioselective to produce the L-isomer, which is preferentially absorbed and converted to acyclovir in the body. However, a common challenge is the formation of the corresponding D-isomer as an impurity during the synthesis. asianpubs.org
Significant efforts in process chemistry have focused on optimizing the purification process to minimize the D-isomer content. This is often achieved through crystallization using specific solvent systems. Research has shown that an acetonitrile-water combination is particularly effective in reducing the D-isomer content in the final product. asianpubs.org High-performance liquid chromatography (HPLC) methods are crucial for accurately quantifying the purity of both acyclovir and valacyclovir and ensuring that impurities are below the required limits. researchtrend.net
| Solvent System | Resulting D-Isomer Content |
|---|---|
| Acetonitrile-Water | Reduced from 4.2% to 2.6% asianpubs.org |
| DMF-Water | 3.0% asianpubs.org |
| Methanol-Water | 2.7% asianpubs.org |
| Acetone-Water | 2.6% asianpubs.org |
The low oral bioavailability of acyclovir has driven the rational design and synthesis of various prodrugs to improve its pharmacokinetic profile. nih.gov The primary strategy involves esterification of acyclovir's hydroxyl group to create more lipophilic or actively transported molecules.
Valacyclovir : As the most successful prodrug of acyclovir, valacyclovir is synthesized by esterifying acyclovir with L-valine. wikipedia.org A common synthetic route involves the condensation of acyclovir with a protected form of L-valine, such as N-carbobenzyloxy-L-valine (Cbz-L-valine), using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). asianpubs.orgwikipedia.orgthepharmajournal.com The final step is the removal of the protecting group, typically via catalytic hydrogenation using a palladium catalyst, to yield valacyclovir. asianpubs.orgwikipedia.org
Dipeptide Conjugates : To further enhance bioavailability, particularly for specific delivery targets like the eye, dipeptide prodrugs of acyclovir have been designed. arvojournals.org Compounds such as Val-Val-Acyclovir (VVACV) and Val-Tyr-Acyclovir are synthesized to target peptide transporters. arvojournals.orgresearchgate.net These dipeptide conjugates have demonstrated improved chemical stability and corneal permeability compared to acyclovir. arvojournals.org
Other Prodrugs : Rational drug design has also explored conjugating acyclovir with other molecules, such as bile acids (e.g., cholic acid, deoxycholic acid). nih.govresearchgate.net This approach aims to utilize bile acid transporters to enhance absorption. These bile acid-acyclovir conjugates have shown amplified antiviral activity against viruses like Herpes Simplex Virus type 1 and 2 (HSV-1, HSV-2) and Epstein-Barr virus (EBV) in vitro. nih.govresearchgate.net
Synthetic Considerations for Hydrocortisone (B1673445) Production and Derivatization
Hydrocortisone is a glucocorticoid steroid hormone with a complex tetracyclic structure. Its production relies on multi-step synthetic or semi-synthetic processes, often utilizing natural steroidal precursors.
The synthesis of hydrocortisone can be achieved through various pathways, including semi-synthesis from more abundant steroids or through bioconversion processes. researchgate.net One semi-synthetic route starts from cortisone (B1669442) acetate, which is converted to hydrocortisone through a reduction of the C11-keto group. researchgate.net Another approach uses intermediates like 17α-hydroxy-4-pregnene-3,11,20-trione, which undergoes a series of reactions including ketal protection, reduction, hydrolysis, and substitution to yield the final product. google.com Microbiological oxidation (bioconversion) is also a key technology, where microorganisms like Absidia orchidis are used to introduce the critical hydroxyl group at the C11 position of a steroid precursor. researchgate.net
Derivatization of hydrocortisone is performed to modify its properties or to facilitate analysis. For instance, biotechnological transformations can be used to introduce additional functional groups, such as in the conversion of hydrocortisone to 16α-hydroxyprednisolone using microorganisms. nih.gov For analytical purposes, derivatization is used to convert hydroxyl groups into silyl (B83357) ethers to increase volatility for gas chromatography-mass spectrometry analysis. nih.gov
Formulation Chemistry for Topical Co-delivery Systems
The formulation of a topical cream containing two APIs with disparate physicochemical properties, such as the hydrophilic acyclovir and the lipophilic hydrocortisone, is a significant pharmaceutical challenge. google.com
The successful integration of acyclovir and hydrocortisone into a stable and effective topical vehicle depends on a thorough understanding of their individual properties and their interactions with formulation excipients. google.com
Acyclovir is a crystalline powder with low water solubility (approximately 2.5 mg/mL at 37°C), while hydrocortisone is also a crystalline powder that is only slightly soluble in water. hres.cafda.gov This presents a challenge for developing an aqueous cream base that can solubilize or uniformly disperse both drugs. The formulation must prevent crystallization of the APIs over time, which could affect drug delivery and efficacy. google.com
The vehicle for co-delivery is typically an oil-in-water emulsion cream. google.com This system consists of an aqueous phase, an oil phase, and emulsifying agents to ensure stability. Key excipients and their roles include:
Solvents/Humectants (e.g., Propylene (B89431) Glycol) : Used to dissolve or suspend the APIs and prevent the cream from drying out. fda.gov
Oil Phase Components (e.g., Mineral Oil, White Petrolatum, Isopropyl Myristate) : Form the oily part of the emulsion, providing emollient properties. fda.gov
Emulsifiers/Surfactants (e.g., Cetostearyl Alcohol, Sodium Lauryl Sulfate, Poloxamer 188) : Stabilize the emulsion, preventing the oil and water phases from separating. google.comfda.gov
The physicochemical attributes (termed Q3 characteristics) such as viscosity, particle size distribution, and phase separation are critical for the performance and bioequivalence of the topical product. fda.govnih.gov The goal is to create a formulation that is physically and chemically stable, aesthetically pleasing, and capable of releasing both active ingredients to the site of action. google.com
| Property | Acyclovir | Hydrocortisone |
|---|---|---|
| Appearance | White crystalline powder hres.ca | White crystalline powder hres.ca |
| Water Solubility | 2.5 mg/mL (at 37°C) hres.cafda.gov | Slightly soluble hres.ca |
| pKa | 2.27 and 9.25 hres.cafda.gov | N/A |
| Melting Point | N/A | ~214°C (with decomposition) hres.ca |
Impact of Vehicle Composition on Compound Permeation and Bioavailability in Preclinical Models
Liposomal formulations, from which Lipsovir derives its name, represent a key strategy for improving Acyclovir delivery. Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, facilitating their transport across membranes. iajpr.com In a preclinical study involving rabbits, a mucoadhesive liposomal gel of Acyclovir administered intranasally demonstrated a remarkable increase in bioavailability, reaching 60.72% relative to intravenous administration. tandfonline.comresearchgate.net This enhancement is attributed to the liposomes promoting prolonged contact time and facilitating direct absorption through the nasal mucosa. tandfonline.comresearchgate.net
The specific composition of the liposome (B1194612) vehicle has a direct impact on permeability. In vitro studies using a phospholipid vesicle-based permeation assay (PVPA) have shown that the incorporation of Acyclovir into liposomes significantly increases its permeability compared to an aqueous solution of the drug. nih.govuit.no Neutral liposomes made from egg phosphatidylcholine (E-PC) exhibited higher permeability for Acyclovir than negatively charged liposomes (composed of E-PC and egg phosphatidylglycerol). nih.govuit.no Furthermore, coating these liposomes with a mucoadhesive polymer, Carbopol, significantly enhanced the permeability, with sonicated, Carbopol-coated E-PC liposomes showing the highest permeability of all tested formulations. nih.govuit.no
Table 1: Permeability of Acyclovir from Different Liposomal Formulations (in vitro PVPA model)
| Formulation | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) |
| Acyclovir Aqueous Solution | 0.22 ± 0.01 |
| Neutral Liposomes (E-PC) | Significantly increased vs. Solution |
| Negatively Charged Liposomes (E-PC/E-PG) | Increased vs. Solution (less than neutral) |
| Carbopol-Coated Sonicated E-PC Liposomes | Highest Permeability |
Data sourced from preclinical in vitro studies. uit.no
Other vesicular systems have also been evaluated in preclinical models. Ethosomes, which are soft, malleable vesicles containing a high concentration of ethanol, have been shown to enhance skin permeation. ijprt.orgijpras.com An in vitro-ex vivo study compared the permeation of Acyclovir from optimized ethosome and elastic liposome formulations across an artificial membrane, cultured human epidermis (EpiDerm), and rat skin. The ethosome-based gel (ETHO2GR) demonstrated the highest permeation flux and diffusion coefficient across the artificial membrane. nih.gov
Table 2: Permeation Parameters of Acyclovir from Ethosome Gel (ETHO2GR) across Different Membranes
| Parameter | Synthetic Membrane | Cultured Human EpiDerm |
| Permeation Flux (Jss) | 78.42 µg/cm²/h | - |
| Diffusion Coefficient (D) | 8.24 × 10⁻⁵ cm²/h | 2.4 × 10⁻⁴ cm²/h |
| Permeation Coefficient (Kp) | 0.67 × 10⁻³ cm/h | 0.8 × 10⁻³ cm/h |
Data from an in vitro/ex vivo study using Franz diffusion cells. nih.gov
Beyond vesicular systems, the choice of excipients in more conventional formulations plays a critical role. One study investigated the use of Span 60, a non-ionic surfactant, as a granulating agent to improve the intestinal permeability of Acyclovir in a rabbit model. nih.govresearchgate.net The study, which utilized a non-everted sac technique, found that granulation with Span 60 significantly improved drug permeability parameters. nih.gov This enhancement was attributed to the widening of the paracellular pathway, demonstrating that vehicle components can directly modulate biological barriers to improve drug absorption. nih.govresearchgate.net The inclusion of permeation enhancers, such as propylene glycol, in topical cream formulations has also been shown to increase the availability of Acyclovir by up to tenfold. nih.gov These preclinical findings underscore the profound influence of vehicle composition on the permeation and bioavailability of Acyclovir, forming the foundation for the pharmaceutical engineering of products like this compound.
Structure Activity Relationship Sar Studies and Rational Compound Design Principles
Structure-Activity Relationships of Acyclovir (B1169) and its Antiviral Analogs
Acyclovir, a synthetic purine (B94841) nucleoside analogue, is a cornerstone of antiviral therapy, particularly against herpesviruses. Its efficacy is a direct consequence of its selective interaction with viral enzymes, a process dictated by its unique structural features.
The antiviral activity of acyclovir is critically dependent on its phosphorylation by viral thymidine (B127349) kinase (TK), an enzyme not present in uninfected host cells. nih.govnih.gov This selective activation is the foundation of acyclovir's favorable safety profile. The structure of both the purine base and the acyclic side chain plays a pivotal role in this interaction.
Modifications to the purine ring have been extensively studied to understand their impact on antiviral activity. Variations in the heterocyclic base, including the creation of monocyclic (isocytosine, triazole, imidazole), bicyclic (8-azapurine, pyrrolo[2,3-d]pyrimidine), and tricyclic congeners, have generally resulted in a loss of significant antiherpetic action. nih.gov This is largely attributed to the inability of these modified analogs to be phosphorylated to the necessary triphosphate form. nih.gov However, some analogs, such as the 8-azapurine (B62227) derivative, have shown some activity and an ability to compete with acyclovir for binding to the HSV-1 thymidine kinase. nih.gov
The acyclic side chain of acyclovir, which mimics the deoxyribose sugar of natural nucleosides, is another critical determinant of its antiviral activity. The presence of a free hydroxyl group is essential for phosphorylation by viral TK. researchgate.net Analogs with substitutions on the side chain, such as the addition of alkyl (methyl, ethyl, n-butyl) or phenyl groups at various positions, have been synthesized. nih.gov These modifications, however, have generally led to compounds that are essentially inactive in antiviral evaluations. nih.gov This underscores the stringent structural requirements of the viral enzyme's active site.
| Modification Site | Type of Modification | Impact on Antiviral Activity | Reasoning |
| Purine Base | Monocyclic, Bicyclic, Tricyclic Analogs | Generally decreased or abolished | Lack of phosphorylation to the active triphosphate form nih.gov |
| Acyclic Side Chain | Alkyl or Phenyl Substitution | Generally abolished | Interference with phosphorylation by viral thymidine kinase nih.gov |
| Acyclic Side Chain | Esterification (Prodrugs) | Can enhance bioavailability | Increased lipophilicity for better absorption, followed by in vivo conversion to acyclovir |
The three-dimensional conformation of acyclovir is crucial for its recognition and binding by viral thymidine kinase and DNA polymerase. Acyclovir's flexible acyclic side chain can adopt multiple conformations. researchgate.net Theoretical studies using density functional theory (DFT) have identified numerous stable conformers of acyclovir. nih.govmdpi.comresearchgate.net The specific conformation adopted upon binding to the enzyme's active site is critical for its subsequent phosphorylation. researchgate.net
The interaction with viral thymidine kinase is highly specific. The enzyme recognizes both the guanine (B1146940) base and the acyclic side chain. The crystal structure of acyclovir reveals that in some molecules the side chain is partially folded, while in others it is fully extended, highlighting its conformational flexibility. researchgate.net This flexibility allows it to fit into the active site of the viral enzyme. Once phosphorylated to acyclovir triphosphate, it acts as a potent inhibitor of viral DNA polymerase. nih.gov It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), and upon incorporation into the growing viral DNA chain, it causes chain termination due to the lack of a 3'-hydroxyl group. mdpi.com
To further probe the SAR of acyclovir, analogs with modifications that retain key electronic and steric properties have been synthesized. One such analog is seleno-acyclovir, where the ether oxygen in the acyclic side chain is replaced by a selenium atom. mdpi.comnih.govresearchgate.netnih.gov This bioisosteric replacement is based on the rationale that selenium and oxygen have similar properties.
Seleno-acyclovir has demonstrated potent anti-herpes simplex virus (HSV)-1 and HSV-2 activities. mdpi.comresearchgate.netnih.gov This suggests that the replacement of the ether oxygen with selenium is well-tolerated by the viral enzymes. Further modifications at the C2 and/or C6 positions of the guanine base of seleno-acyclovir have been explored to potentially overcome issues like cytotoxicity and poor water solubility. mdpi.com
| Compound | Key Structural Difference from Acyclovir | Relative Antiviral Activity |
| Ganciclovir | Contains an additional hydroxymethyl group on the acyclic side chain | Broader spectrum of activity, including against cytomegalovirus (CMV) |
| Penciclovir | Different acyclic side chain with a hydroxymethyl group and a carbon branch point | Similar anti-herpes activity to acyclovir |
| Seleno-acyclovir | Ether oxygen in the side chain is replaced by a selenium atom | Potent anti-HSV-1 and HSV-2 activity mdpi.comresearchgate.netnih.gov |
Structure-Activity Relationships of Hydrocortisone (B1673445) and Glucocorticoid Ligands
Hydrocortisone, a naturally occurring glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The SAR of glucocorticoids has been extensively studied to develop synthetic analogs with enhanced potency and reduced side effects.
The fundamental steroid nucleus, consisting of four fused rings, is essential for activity. Specific structural features of hydrocortisone are crucial for its glucocorticoid activity:
A double bond between carbons 4 and 5 in the A ring is vital for glucocorticoid activity. researchgate.net
A ketone group at position 3 is also a key requirement.
An 11β-hydroxyl group significantly enhances anti-inflammatory activity. youtube.com Cortisone (B1669442), which has a ketone at this position, is converted to the more active hydrocortisone in the body. researchgate.netyoutube.com
A 17α-hydroxyl group and a 21-hydroxyl group are important for both glucocorticoid and mineralocorticoid activity.
Synthetic modifications to the hydrocortisone structure have led to the development of more potent glucocorticoids:
Introduction of a double bond at the 1-2 position of the A ring, as seen in prednisolone, increases glucocorticoid activity. youtube.com
Fluorination at the 9α-position significantly enhances both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq
Substitution at the 16-position (e.g., with a methyl group in dexamethasone (B1670325) and betamethasone) can increase glucocorticoid potency while reducing mineralocorticoid (salt-retaining) effects. youtube.com
| Structural Modification | Example Compound | Effect on Glucocorticoid Activity | Effect on Mineralocorticoid Activity |
| 1-2 double bond | Prednisolone | Increased youtube.com | No significant change |
| 9α-fluorination | Fludrocortisone | Greatly increased uomustansiriyah.edu.iq | Greatly increased uomustansiriyah.edu.iq |
| 16α/β-methylation | Dexamethasone/Betamethasone | Increased youtube.com | Decreased youtube.com |
Computational Chemistry and In Silico Approaches for SAR Elucidation
Computational chemistry has become an indispensable tool for understanding the SAR of drugs like acyclovir and for the rational design of new analogs.
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand (e.g., acyclovir) to the active site of its target protein (e.g., viral thymidine kinase). researchgate.netmdpi.comnih.gov These simulations have demonstrated that acyclovir can bind to the active sites of viral thymidine kinases in an orientation that is favorable for phosphorylation, which is the initial and crucial step in its mechanism of action. researchgate.netmdpi.com Docking studies can also help to explain why certain structural modifications lead to a loss of activity by showing that the modified analog does not fit well into the enzyme's active site.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. nih.govresearchsquare.com These simulations can reveal how the protein and ligand move and adapt to each other upon binding, providing insights into the stability of the complex and the key interactions that hold them together. For instance, MD simulations can be used to study the interactions of acyclovir and its derivatives with viral enzymes at different temperatures. researchsquare.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug design, aimed at elucidating the mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For acyclovir, a guanosine (B1672433) analog, and its derivatives, QSAR studies are instrumental in predicting antiviral efficacy and guiding the synthesis of novel, more potent anti-herpetic agents. These models are built upon the principle that variations in the biological activity of molecules within a series are dependent on changes in their physicochemical, electronic, and structural properties.
In the context of acyclovir and its analogs, QSAR models are primarily developed to predict their inhibitory activity against viral enzymes, most notably herpes simplex virus thymidine kinase (HSV-TK). nih.gov Acyclovir itself is a gold standard for the treatment of infections caused by HSV-1 and HSV-2 due to its pronounced clinical effect and low toxicity. nih.gov However, challenges such as low oral bioavailability and the emergence of drug-resistant viral strains necessitate the development of new derivatives. nih.gov
QSAR studies on acyclovir-related compounds, such as N2-phenylguanines, have demonstrated the importance of specific physicochemical parameters in determining their inhibitory potential against HSV-1 TK and HSV-2 TK. nih.gov These analyses have revealed that steric effects play a significant role in the interaction of these compounds with the active site of the viral enzymes. For instance, differences in the amino acid composition of the active sites of HSV-1 TK and HSV-2 TK can influence the binding of substituted guanine derivatives. nih.gov
The development of a robust QSAR model involves the use of various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. These descriptors can be broadly categorized as steric, electronic, and hydrophobic. Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then employed to establish a correlation between these descriptors and the observed biological activity, typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).
A study on a series of N2- and O6-substituted guanine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) highlights the utility of both linear (MLR) and nonlinear (ANN) QSAR models in predicting biological activity. researchgate.net While not directly targeting herpesviruses, this study on guanine derivatives showcases the methodologies applicable to acyclovir analogs. The models are validated through cross-validation techniques and by predicting the activity of an external set of compounds to ensure their predictive power. researchgate.net
The following table presents a hypothetical dataset for a QSAR study on a series of acyclovir analogs, illustrating the types of descriptors and biological activity data that would be used in such an analysis.
| Compound | R Group | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | pIC50 (HSV-1) |
| Acyclovir | -H | 225.21 | -1.56 | 117.8 | 5.8 |
| Analog 1 | -CH3 | 239.24 | -1.12 | 117.8 | 6.2 |
| Analog 2 | -Cl | 259.65 | -0.85 | 117.8 | 6.5 |
| Analog 3 | -OCH3 | 255.24 | -1.35 | 127.0 | 6.1 |
| Analog 4 | -NH2 | 240.23 | -1.89 | 143.8 | 5.9 |
The insights gained from QSAR models are crucial for the rational design of new acyclovir derivatives. By identifying the key structural features that enhance antiviral activity, medicinal chemists can focus on synthesizing compounds with a higher probability of success, thereby streamlining the drug discovery process.
Preclinical Pharmacological Characterization and Molecular Profiling of Lipsovir Components
Biochemical and Cell-Free Assays for Target Engagement and Enzyme Inhibition
Biochemical and cell-free assays are crucial for understanding the direct interactions of Lipsovir components with their molecular targets and assessing their inhibitory capabilities.
Acyclovir (B1169) (ACV) is a synthetic guanine (B1146940) nucleoside analog that exerts its antiviral effects against herpes simplex virus (HSV) after being converted into its active triphosphate form, Acyclovir triphosphate (ACV-TP) wikipedia.orgmims.comfishersci.ca. This activation process is highly selective for virus-infected cells. Initially, viral thymidine (B127349) kinase (TK), an enzyme present in HSV-infected cells, phosphorylates Acyclovir to Acyclovir monophosphate (ACV-MP) wikipedia.orgmims.commims.comfishersci.ca. Subsequently, cellular kinases further phosphorylate ACV-MP to Acyclovir diphosphate (B83284) (ACV-DP) and then to the active ACV-TP wikipedia.orgmims.commims.comfishersci.caguidetopharmacology.orgnih.govnih.gov.
ACV-TP functions as a potent inhibitor of viral DNA replication through a dual mechanism. It acts as a competitive inhibitor of deoxyguanosine triphosphate (dGTP), a natural substrate, for incorporation into the viral DNA by viral DNA polymerase wikipedia.orgmims.comfishersci.ca. Furthermore, once incorporated into the growing viral DNA chain, ACV-TP lacks a 3'-hydroxyl group, which is essential for further DNA chain elongation, leading to premature chain termination and effectively halting viral DNA synthesis wikipedia.orgmims.comfishersci.caguidetopharmacology.orgnih.gov.
A key aspect of ACV-TP's efficacy is its selective affinity for viral DNA polymerase over host cellular DNA polymerase. Studies have shown that ACV-TP exhibits significantly higher affinity for viral DNA polymerase, with some reports indicating a >100-fold selectivity or approximately 30 times higher affinity for viral DNA polymerase compared to host cell DNA polymerase fishersci.camims.comguidetopharmacology.org. For instance, the apparent dissociation constant (K_D) of ACV-TP for herpes simplex virus type 1 (HSV-1) DNA polymerase has been determined to be in the range of 3.6 to 5.9 nM. Inhibition constant (K_i) values further highlight this selectivity, with HSV-1 DNA polymerase being the most sensitive to ACV-TP inhibition compared to human cellular DNA polymerases alpha and beta, and Epstein-Barr virus (EBV) DNA polymerase.
Table 1: Inhibition Constants (K_i) of Acyclovir Triphosphate (ACV-TP) for Various DNA Polymerases
| Enzyme Type | K_i (µM) | Reference |
| HSV-1 DNA Polymerase | 0.03 | |
| DNA Polymerase alpha (human) | 0.15 | |
| EBV DNA Polymerase | 9.8 | |
| DNA Polymerase beta (human) | 11.9 |
Hydrocortisone (B1673445), a corticosteroid, exerts its anti-inflammatory and immunosuppressive effects primarily by binding to specific glucocorticoid receptors (GR) located in the cytoplasm of cells. Upon binding, the hydrocortisone-GR complex undergoes a conformational change and translocates into the cell nucleus. Inside the nucleus, this activated complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), which modulates the transcription of target genes. This modulation involves both upregulating the production of anti-inflammatory proteins and downregulating the expression of pro-inflammatory genes.
The binding affinity of hydrocortisone (cortisol) to the glucocorticoid receptor has been reported to be approximately 30 nM. This binding affinity is a critical determinant of its therapeutic potential, as GRs from different tissues and species appear to be largely conserved.
Table 2: Glucocorticoid Receptor Binding Affinity of Hydrocortisone
| Ligand | Target Receptor | Binding Affinity (K_d/K_i) | Reference |
| Hydrocortisone | Glucocorticoid Receptor | ~30 nM (K_d) |
In Vitro Cellular Models for Antiviral Efficacy Assessment of this compound Components
In vitro cellular models are essential for evaluating the antiviral efficacy of this compound components and understanding their cellular pharmacokinetics.
The antiviral efficacy of Acyclovir against Herpes Simplex Virus (HSV) is extensively studied in various cell culture models, typically using plaque reduction assays or real-time PCR combination assays. Acyclovir is effective against HSV-1 and HSV-2 nih.gov. Its potency can vary depending on the cell type and culture conditions.
Studies have demonstrated that Acyclovir potently inhibits HSV-1 replication in various cell lines. For instance, in macrophages, an EC50 (50% effective concentration) of 0.0025 µM against HSV-1 has been reported, indicating high potency in this cell type. In Vero cells, EC50 values for HSV-1 range from 1.06 µM to 6.6 µM, and for HSV-2, the median EC50 was 0.91 µg/mL (approximately 4.0 µM). Human lung fibroblasts (HL cells) generally require lower concentrations of Acyclovir for inhibition of virus replication compared to green monkey kidney (GMK) cells. The antiviral effect is most pronounced when Acyclovir is added within 7 hours of infection.
Table 3: In Vitro Antiviral Efficacy (EC50) of Acyclovir Against HSV
| Virus Type | Cell Line | EC50 (µM) | Reference |
| HSV-1 | Macrophages | 0.0025 | |
| HSV-1 | Vero cells | 1.06 - 6.6 | |
| HSV-1 | MRC-5 cells | 3.3 | |
| HSV-2 | Various cell lines | ~4.0 (median) |
Acyclovir's cellular uptake and subsequent intracellular metabolism are critical for its antiviral activity. Acyclovir itself, being a polar molecule, has limited cellular permeability. Upon entering virus-infected cells, Acyclovir undergoes a series of phosphorylation steps. The initial and rate-limiting step is the phosphorylation by viral thymidine kinase to Acyclovir monophosphate wikipedia.orgmims.commims.comfishersci.canih.gov. This monophosphate is then further phosphorylated by host cellular enzymes (cellular kinases such as guanylate kinase, phosphoglycerate kinase, pyruvate (B1213749) kinase, etc.) to Acyclovir diphosphate and finally to the active Acyclovir triphosphate (ACV-TP) wikipedia.orgmims.commims.comfishersci.caguidetopharmacology.orgnih.govnih.gov.
The active ACV-TP persists in HSV-infected cells for many hours after the drug is removed from the culture medium, with an initial half-life of 1.2 hours, and levels reaching a plateau after 6 hours mims.com. The presence of low concentrations of Acyclovir in the medium can lead to a longer persistence and higher plateau levels of intracellular ACV-TP.
To overcome the limited cellular permeability of Acyclovir, prodrug strategies have been developed. For example, valacyclovir (B1662844), an L-valyl ester prodrug of Acyclovir, significantly enhances cellular uptake and bioavailability. Studies in Caco-2/hPEPT1 cells (overexpressing a human peptide transporter) showed that L-Val-ACV was approximately ten-fold more permeable across the apical membrane than Acyclovir and four times more permeable than its D-isomer, D-Val-ACV. This enhanced uptake is mediated by peptide transporters and followed by rapid intracellular hydrolysis to the parent drug. Similarly, biotinylated lipid prodrugs of Acyclovir have shown significantly higher uptake in corneal cells (e.g., 13.1 to 13.6 times higher than Acyclovir) by targeting the sodium-dependent multivitamin transporter (SMVT). Bile acid prodrugs, such as acyclovir valylchenodeoxycholate, have also demonstrated enhanced cellular accumulation (16-fold greater) in hASBT-COS cells, indicating improved permeation properties through both transporter-mediated uptake and increased passive permeability.
Table 4: Enhanced Cellular Uptake of Acyclovir Prodrugs
| Prodrug Type | Cell Line / Transporter Targeted | Fold Increase in Cellular Uptake (vs. Acyclovir) | Reference |
| L-Val-ACV (Valacyclovir) | Caco-2/hPEPT1 cells | ~10 | |
| Biotinylated Lipid Prodrugs | Corneal cells (SMVT) | 13.1 - 13.6 | |
| Bile Acid Prodrug | hASBT-COS cells (hASBT) | 16 |
In Vitro Cellular Models for Anti-inflammatory Activity Profiling of Hydrocortisone
Hydrocortisone's anti-inflammatory activity is extensively characterized using various in vitro cellular models. Its mechanism involves broad modulation of inflammatory pathways. Hydrocortisone enters cells and binds to glucocorticoid receptors (GRs) in the cytoplasm, leading to the translocation of the complex to the nucleus, where it influences gene transcription.
A primary action of hydrocortisone is the suppression of pro-inflammatory mediators. It decreases the synthesis of pro-inflammatory cytokines such as interleukins (e.g., IL-8) and tumor necrosis factor-alpha (TNF-α). It also inhibits the production of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Furthermore, hydrocortisone promotes the expression of anti-inflammatory proteins, notably lipocortin-1, which inhibits phospholipase A2, thereby reducing the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids.
Hydrocortisone also interferes with the nuclear factor kappa B (NF-κB) pathway, a critical transcription factor regulating genes involved in inflammation and immune responses. It promotes the production of IκB (inhibitor of NF-κB), which binds to NF-κB and prevents its translocation to the nucleus, thus inhibiting the activation of inflammatory genes. In cellular studies, hydrocortisone has been shown to inhibit levels of IL-8 and CXCL1 induced by ATPγS in vascular endothelial cells. It also inhibits the expression of adhesion molecules like ICAM-1 and VCAM-1, which are crucial for the recruitment of inflammatory cells, when induced by interferon-γ (IFN-γ), IL-1β, or TNF-α in human umbilical vein endothelial cells (HUVECs).
Table 5: In Vitro Anti-inflammatory Effects of Hydrocortisone
| Inflammatory Mediator/Pathway | Effect of Hydrocortisone | Cellular Model/Context | Reference |
| Pro-inflammatory Cytokines (e.g., IL-8, TNF-α) | Decreased synthesis/Inhibition of levels | Various cell types, e.g., vascular endothelial cells, HUVECs | |
| COX-2, iNOS | Inhibition of production | Various cell types | |
| Phospholipase A2 | Inhibition (via Lipocortin-1) | Various cell types | |
| NF-κB pathway | Inhibition of activation | Various cell types | |
| Adhesion Molecules (ICAM-1, VCAM-1) | Inhibition of expression | HUVECs |
Preclinical In Vivo Studies in Animal Models of Herpesviral Pathogenesis
Animal models are indispensable tools for investigating the pathogenesis of herpesviral infections and for the preclinical evaluation of novel antiviral compounds and therapeutic strategies. Well-established animal models, including mice, guinea pigs, and rabbits, are routinely employed to study Herpes Simplex Virus (HSV) infections tandfonline.comresearchgate.netmedicaljournals.se. These models allow for the examination of viral dissemination, host immune responses, and the efficacy of potential treatments in a controlled in vivo environment tandfonline.comresearchgate.netmedicaljournals.senih.gov.
Efficacy Assessment in Murine Models of Herpes Labialis
Murine models have been instrumental in assessing the efficacy of antiviral treatments for herpes labialis. Conventional mouse models of HSV infection typically involve immunologically naive animals, thereby mimicking primary infections. However, a refined zosteriform animal model in mice, incorporating adoptive transfer of immunity (ATI), has been developed to more closely mimic recurrent HSV infection in humans wikipedia.org. In this model, the virus is inoculated into the skin of the neck, and replicating virus can be consistently detected in the corresponding ear tissue approximately four days post-infection. This model is particularly valuable as it allows for the study of treatment effects in the presence of a primed immune response.
Preclinical studies utilizing the ATI mouse model have demonstrated that topical treatment with ME-609 (the formulation containing 5% acyclovir and 1% hydrocortisone) exhibited substantially greater efficacy compared to 5% acyclovir cream (Zovirax® cream) alone, 1% hydrocortisone alone, or no treatment scielo.brwikipedia.org. Efficacy parameters, such as lesion scoring and ear thickness, showed a more pronounced improvement with ME-609 wikipedia.org. While no significant differences in viral titers were reported between ME-609 cream and acyclovir 5% topical cream, the combination therapy's superior performance suggests a benefit from simultaneously addressing both viral replication and the inflammatory response wikipedia.org. Furthermore, viral shedding was significantly prolonged when treated with hydrocortisone 1% cream alone compared to ME-609 and acyclovir 5% creams, highlighting the critical role of the antiviral component in viral clearance wikipedia.org.
Table 1: Comparative Efficacy in Murine Models of Recurrent HSV Infection (ATI Mouse Model)
| Treatment Group | Lesion Scoring Improvement | Ear Thickness Improvement | Viral Shedding Duration | Viral Titers (vs. Acyclovir 5%) |
| ME-609 (Acyclovir 5% + Hydrocortisone 1%) | Substantially greater wikipedia.org | Greater effect wikipedia.org | Reduced wikipedia.org | Comparable wikipedia.org |
| Acyclovir 5% Cream (alone) | Less than ME-609 wikipedia.org | Less than ME-609 wikipedia.org | Reduced wikipedia.org | Reference |
| Hydrocortisone 1% Cream (alone) | Less than ME-609 wikipedia.org | Less than ME-609 wikipedia.org | Significantly prolonged wikipedia.org | Not specified |
| No Treatment | Least effective wikipedia.org | Least effective wikipedia.org | Prolonged wikipedia.org | Not specified |
Evaluation of Compound Activity in Other Relevant Animal Systems
Beyond murine models, the efficacy of this compound's components has also been assessed in other animal systems, particularly the guinea pig model. The standard guinea pig model for cutaneous Herpes Simplex Virus (HSV) infection is often used to represent a primary HSV infection scielo.brwikipedia.org.
In studies using this model, the antiviral activity of ME-609 cream was found to be superior to that of 5% acyclovir cream (Zovirax® cream) alone scielo.br. Furthermore, ME-609 demonstrated superior antiviral activity compared to 1% hydrocortisone alone cream or placebo with respect to decreased lesion score wikipedia.org. These findings reinforce the beneficial properties of the combined acyclovir and hydrocortisone formulation in controlling herpesviral infections in different preclinical settings.
Table 2: Comparative Efficacy in Guinea Pig Models of Primary HSV Infection
| Treatment Group | Antiviral Activity (Lesion Score Reduction) |
| ME-609 (Acyclovir 5% + Hydrocortisone 1%) | Superior to Zovirax cream, Hydrocortisone 1% alone, and Placebo scielo.brwikipedia.org |
| Zovirax Cream (Acyclovir 5% alone) | Less effective than ME-609 scielo.br |
| Hydrocortisone 1% Cream (alone) | Less effective than ME-609 wikipedia.org |
| Placebo | Least effective wikipedia.org |
Emerging Research Paradigms and Future Perspectives in Antiviral Drug Discovery
Exploration of Novel Chemical Scaffolds and Derivatization for Herpesviral Targets
The increasing prevalence of herpes simplex virus (HSV) strains resistant to conventional nucleoside analogs like acyclovir (B1169) necessitates the discovery of antiviral agents with new mechanisms of action. nih.govfrontiersin.org A key area of research is the identification of novel chemical scaffolds that can serve as the foundation for a new generation of anti-herpetic drugs.
Natural products have historically been a rich source of bioactive compounds and continue to provide diverse chemical structures for antiviral drug development. researchgate.netnih.gov Compounds from various chemical classes, including alkaloids, terpenes, flavonoids, and phenolic acids, have demonstrated anti-herpesvirus activity. nih.govresearchgate.net For instance, certain alkaloids have been shown to interfere with the early stages of the HSV-1 lytic cycle by reducing the transcription and translation of viral genes. frontiersin.org Similarly, some flavonoids have been found to inhibit viral attachment and penetration into host cells. mdpi.com
In addition to discovering new scaffolds, the derivatization of existing antiviral compounds is a crucial strategy to enhance their efficacy, improve their pharmacokinetic properties, and overcome resistance. nih.gov A notable example is the development of prodrugs, which are modified versions of active drugs designed to improve oral bioavailability. nih.gov Structure-activity relationship (SAR) studies are instrumental in guiding the chemical modification of hit compounds to optimize their antiviral potency and selectivity. nih.gov Through systematic derivatization, researchers can fine-tune the properties of a lead compound to create a more effective therapeutic agent.
Recent research has led to the identification of promising new scaffolds, such as piperazinone-fused hydroxypyridinones, which have shown significant inhibitory activity against both acyclovir-sensitive and -resistant HSV strains. nih.gov These compounds appear to act through a mechanism distinct from that of acyclovir, targeting viral gene transcription at a very early stage of infection. nih.gov The exploration of such novel chemical entities opens up new avenues for the development of potent antivirals to combat drug-resistant herpesvirus infections.
Innovations in Drug Delivery Systems for Topical Antivirals
Topical administration is a preferred route for treating localized viral infections of the skin and mucous membranes, such as those caused by HSV. researchgate.net However, the effectiveness of topical antiviral therapy is often limited by the formidable barrier of the stratum corneum, the outermost layer of the skin, which hinders drug penetration to the site of infection. jneonatalsurg.commdpi.com To overcome this challenge, significant research efforts are being directed towards the development of innovative drug delivery systems.
Nanotechnology-based strategies, particularly the use of liposomes and other nanocarriers, have emerged as a promising approach to enhance the topical delivery of antiviral agents. jneonatalsurg.commdpi.com These nanosized systems can encapsulate antiviral drugs, protecting them from degradation and improving their solubility and stability. Liposomes, which are biocompatible vesicles composed of lipid bilayers, can improve the bioavailability of both hydrophilic and lipophilic drugs. researchgate.netjneonatalsurg.com
Several advanced nanocarrier systems are being investigated for topical antiviral delivery:
Deformable Liposomes: Ethosomes and transfersomes are types of deformable liposomes that can squeeze through the intercellular spaces of the stratum corneum, facilitating deeper skin penetration of the encapsulated drug. researchgate.netjneonatalsurg.com
Nanoparticles and Nanospheres: These systems can be engineered to release the antiviral drug in a controlled and sustained manner, maintaining therapeutic concentrations at the target site for an extended period. mdpi.com
Hydrogel Systems: The incorporation of nanocarriers into hydrogel formulations can improve their applicability and residence time on the skin. researchgate.net
In addition to carrier-based systems, physical enhancement techniques such as microneedles are also being explored to transiently disrupt the stratum corneum and facilitate drug delivery. researchgate.netjneonatalsurg.com These innovations in drug delivery hold the potential to significantly improve the efficacy of topical antiviral therapies, leading to better patient outcomes and adherence. jneonatalsurg.com
Application of Advanced "Omics" Technologies in Viral-Host Interaction Studies
A deep understanding of the complex interactions between a virus and its host is fundamental for the development of effective antiviral therapies. The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of viral-host interactions. frontiersin.orgcore.ac.ukfrontiersin.org These high-throughput approaches provide a global and unbiased view of the molecular changes that occur within a host cell upon viral infection. frontiersin.orgfrontiersin.org
Key "Omics" Technologies and Their Applications:
| "Omics" Technology | Description | Application in Viral-Host Interaction Studies |
| Genomics | The study of the complete set of DNA (genome) of an organism. | Identifies host genetic factors that influence susceptibility or resistance to viral infections. core.ac.uk |
| Transcriptomics | The analysis of the complete set of RNA transcripts (transcriptome) in a cell. | Reveals changes in host gene expression profiles in response to viral infection, providing insights into the cellular pathways that are modulated by the virus. frontiersin.org |
| Proteomics | The large-scale study of proteins, particularly their structures and functions. | Identifies viral and host proteins that interact with each other, uncovering the molecular machinery that the virus hijacks for its replication. frontiersin.orgresearchgate.net Mass spectrometry-based proteomics is a key tool in these studies. frontiersin.orgresearchgate.net |
| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. | Profiles the changes in cellular metabolism upon viral infection, identifying key metabolic pathways that are essential for viral replication and could serve as therapeutic targets. researchgate.net |
By integrating data from these different "omics" platforms, researchers can construct comprehensive models of viral-host interactions. frontiersin.org This holistic approach not only enhances our understanding of viral pathogenesis but also facilitates the identification of novel host-directed therapeutic targets. researchgate.net Targeting host factors that are essential for viral replication is an attractive strategy that may be less prone to the development of drug resistance compared to therapies that directly target viral proteins.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
The traditional process of drug discovery is often lengthy, costly, and has a high failure rate. The integration of artificial intelligence (AI) and machine learning (ML) is transforming this landscape by accelerating the identification and optimization of new drug candidates. imrpress.comimrpress.com These computational tools are particularly valuable in the optimization of antiviral compounds.
AI and ML algorithms can analyze vast and complex datasets to identify patterns and make predictions that are beyond the capabilities of human researchers. imrpress.comscialert.net In the context of compound optimization, these technologies can be applied in several ways:
Predictive Modeling: ML models, such as those for quantitative structure-activity relationship (QSAR), can predict the biological activity of a compound based on its chemical structure. frontiersin.org This allows for the rapid virtual screening of large compound libraries to identify promising hits. imrpress.comscialert.net
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high antiviral potency and low toxicity. scialert.net
Hit-to-Lead Optimization: AI can guide the chemical modification of initial hit compounds to improve their efficacy, selectivity, and pharmacokinetic properties. frontiersin.org
Drug Repurposing: AI algorithms can analyze biological and clinical data to identify existing drugs that could be repurposed for antiviral therapy, significantly shortening the development timeline. imrpress.comscialert.net
By streamlining the process of data analysis and interpretation, AI and ML are making the drug discovery pipeline more efficient and cost-effective. imrpress.comfrontiersin.org As these technologies continue to advance, they are expected to play an increasingly integral role in the development of the next generation of antiviral drugs. imrpress.com
Q & A
Basic: How to formulate a research question for studying Lipsovir's mechanism of action?
Answer: Use the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to structure questions. For example:
- Population: Viral strains sensitive to this compound.
- Intervention: this compound administration at varying concentrations.
- Comparison: Untreated controls or alternative antivirals.
- Outcome: Viral replication inhibition rates (e.g., via qPCR).
- Time: 24–72-hour post-treatment intervals.
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Basic: What experimental designs are optimal for in vitro efficacy testing of this compound against viral strains?
Answer: Use randomized controlled trials (RCTs) with:
- Blinded replicates to minimize observer bias.
- Dose-response gradients (e.g., 0.1–100 µM this compound).
- Positive controls (e.g., ribavirin) and negative controls (vehicle-only).
Include time-resolved assays (e.g., plaque reduction, cytopathic effect monitoring) to capture dynamic responses .
Advanced: How to resolve contradictions in this compound's pharmacokinetic data across different in vivo models?
Answer: Conduct meta-analysis with stratification by:
- Species-specific metabolic pathways (e.g., cytochrome P450 activity).
- Administration routes (oral vs. intravenous).
- Tissue distribution profiles (e.g., plasma vs. liver concentrations).
Use Bayesian hierarchical models to account for between-study heterogeneity .
Basic: What are key considerations for selecting cell lines or animal models in this compound research?
Answer: Prioritize models with:
- High viral susceptibility (e.g., Vero E6 cells for RNA viruses).
- Relevant receptor expression (e.g., ACE2 for coronaviruses).
- Ethical compliance (e.g., 3R principles: Replacement, Reduction, Refinement).
Validate models using genomic concordance analysis (e.g., transcriptomic similarity to human tissues) .
Advanced: How to integrate multi-omics data to elucidate this compound's host-pathogen interactions?
Answer: Combine transcriptomics , proteomics , and metabolomics via:
- Pathway enrichment tools (e.g., DAVID, KEGG).
- Network pharmacology models to identify hub targets.
- Machine learning (e.g., random forests) to prioritize key biomarkers.
Validate findings with CRISPR-Cas9 knockouts or siRNA silencing .
Basic: What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
Answer: Apply non-linear regression (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data, employ mixed-effects models to account for repeated measurements .
Advanced: How to validate this compound's molecular targets using orthogonal experimental approaches?
Answer: Combine affinity purification mass spectrometry (AP-MS) with surface plasmon resonance (SPR) for binding validation. Use cryo-EM or X-ray crystallography for structural insights. Cross-validate with phenotypic assays (e.g., viral entry inhibition) .
Basic: How to conduct a systematic literature review to identify knowledge gaps in this compound research?
Answer: Follow PRISMA guidelines :
- Databases: PubMed, EMBASE, Cochrane Library.
- Search terms: ("this compound" AND "antiviral") NOT ("commercial" OR "production").
- Inclusion criteria: Peer-reviewed studies (2010–2025), in vivo/in vitro data.
- Risk of bias assessment: Use ROBINS-I or SYRCLE tools .
Advanced: What strategies mitigate batch-to-batch variability in this compound compound synthesis for reproducible experiments?
Answer: Implement QC protocols :
- HPLC purity checks (>95% purity threshold).
- NMR fingerprinting for structural consistency.
- Stability testing (e.g., accelerated degradation at 40°C/75% RH).
Use design of experiments (DoE) to optimize synthesis conditions .
Basic: How to design longitudinal studies assessing this compound's chronic toxicity profiles?
Answer: Structure cohorts with:
- Time frames: 6–12 months for chronic exposure.
- Endpoints: Organ histopathology, serum biomarkers (e.g., ALT, creatinine).
- Sample size: Power analysis (α=0.05, β=0.2).
Include interim analyses to adjust dosing protocols .
Advanced: How to reconcile conflicting clinical trial outcomes for this compound's efficacy across demographic subgroups?
Answer: Perform subgroup analysis stratified by:
- Age, sex, and comorbidities (e.g., immunocompromised status).
- Pharmacogenomic factors (e.g., CYP polymorphisms).
Use multivariate regression to adjust for confounders (e.g., adherence rates). Validate with propensity score matching .
Basic: What ethical approvals are required for human biospecimen use in this compound pharmacokinetic studies?
Answer: Submit protocols to Institutional Review Boards (IRBs) with:
- Informed consent templates (voluntary participation, data anonymization).
- Biosafety approvals (BSL-2+ for viral strains).
- Material Transfer Agreements (MTAs) for third-party samples.
Document compliance with Declaration of Helsinki principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
